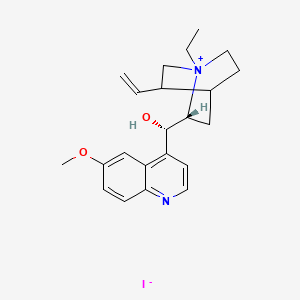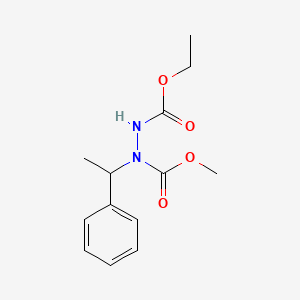
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol is a compound that combines the structural features of naphthalene and phenol derivatives. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of both naphthalene and trinitrophenol moieties in its structure contributes to its distinct characteristics.
Métodos De Preparación
The synthesis of 1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol involves several steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first ethylated and methoxylated to obtain 1-Ethyl-7-methoxynaphthalene. This intermediate is then subjected to nitration to introduce the nitro groups at the 2, 4, and 6 positions of the phenol ring. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction parameters are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2,4,6-triaminophenol derivatives .
Aplicaciones Científicas De Investigación
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and materials.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and explosives.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways in biological systems. The nitro groups in its structure can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .
Comparación Con Compuestos Similares
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
Picric Acid (2,4,6-Trinitrophenol): Both compounds contain the trinitrophenol moiety, but this compound has an additional naphthalene ring, which imparts unique properties.
Methyl Picric Acid (3-Methyl-2,4,6-Trinitrophenol): This compound has a methyl group instead of the ethyl and methoxy groups present in this compound.
Dimethyl Picric Acid (3,5-Dimethyl-2,4,6-Trinitrophenol): Similar to methyl picric acid, this compound has two methyl groups, which can influence its chemical behavior compared to this compound.
The uniqueness of this compound lies in its combined naphthalene and trinitrophenol structure, which offers distinct chemical and biological properties.
Propiedades
Número CAS |
7508-08-9 |
|---|---|
Fórmula molecular |
C19H17N3O8 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
1-ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H14O.C6H3N3O7/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-9H,3H2,1-2H3;1-2,10H |
Clave InChI |
ADRJJJNAFWSSGP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=C1C=C(C=C2)OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)
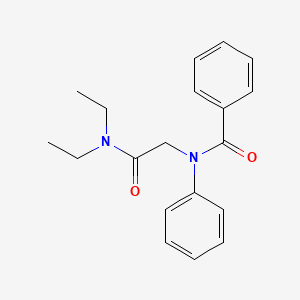
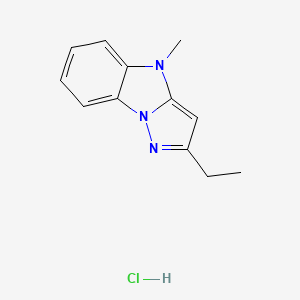
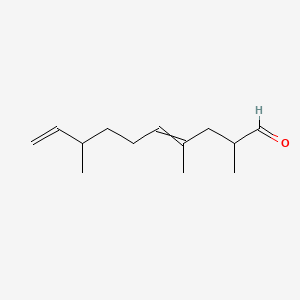
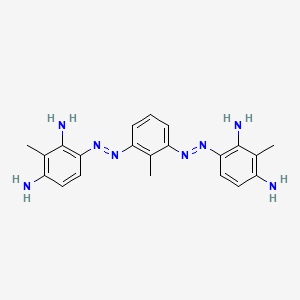
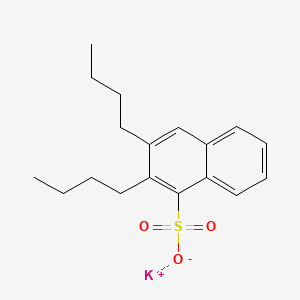
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)

![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
